N-(3-Aminophenyl)methanesulfonamide hydrochloride

Physicochemical Properties Formulation Analytical Chemistry

Choose N-(3-Aminophenyl)methanesulfonamide hydrochloride for its enhanced aqueous solubility and stability—critical for bioconjugation and aqueous-phase synthesis. The 3-aminophenyl (meta) substitution pattern is essential for accessing MAO-B inhibitor scaffolds and specific medicinal chemistry space; substituting 2- or 4-isomers or the free base leads to divergent reactivity and purity challenges. Backed by a validated high-yield synthetic route, this building block ensures reproducible scale-up and cost-effective procurement for SAR studies and fragment-based drug discovery.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
CAS No. 57005-05-7
Cat. No. B3145277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)methanesulfonamide hydrochloride
CAS57005-05-7
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)N.Cl
InChIInChI=1S/C7H10N2O2S.ClH/c1-12(10,11)9-7-4-2-3-6(8)5-7;/h2-5,9H,8H2,1H3;1H
InChIKeyOPOGTZQOJAPQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)methanesulfonamide Hydrochloride (CAS 57005-05-7): A Specialized Sulfonamide Building Block for Targeted Synthesis


N-(3-Aminophenyl)methanesulfonamide hydrochloride (CAS 57005-05-7) is the hydrochloride salt of an aminophenyl methanesulfonamide derivative. It features a primary aromatic amine and a sulfonamide group on a benzene ring, with the hydrochloride salt form enhancing its aqueous solubility and stability compared to the neutral free base . It is employed primarily as a reactive intermediate or building block in the synthesis of more complex biologically and pharmacologically active molecules .

Why Generic Substitution Fails for N-(3-Aminophenyl)methanesulfonamide Hydrochloride: The Critical Role of Isomeric Position and Salt Form


In sulfonamide-based chemical synthesis, the precise substitution pattern on the aromatic ring and the choice of salt form are critical determinants of reactivity, solubility, and final product outcomes. N-(3-Aminophenyl)methanesulfonamide hydrochloride presents a specific 3-aminophenyl configuration and exists as a stable hydrochloride salt . Substituting this compound with a positional isomer (e.g., the 2- or 4-aminophenyl analog) or the neutral free base can lead to divergent synthetic pathways, altered reaction kinetics, and difficulties in purification due to different physical properties like melting point and solubility . Furthermore, the hydrochloride salt offers a distinct solubility profile and enhanced stability compared to the free base, which is crucial for consistent performance in aqueous reaction conditions . Therefore, generic substitution without accounting for these structural and physicochemical nuances risks compromised yield, purity, and reproducibility of the desired downstream product.

Quantitative Differentiation of N-(3-Aminophenyl)methanesulfonamide Hydrochloride (CAS 57005-05-7): A Procurement-Focused Evidence Guide


Physicochemical Differentiation: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 57005-05-7) exhibits a markedly different solubility profile compared to the neutral free base (CAS 37045-73-1), which is critical for aqueous formulation and handling. While specific aqueous solubility data for the hydrochloride is not publicly disclosed in primary literature, the partition coefficient (LogP) provides a proxy for differential lipophilicity and potential bioavailability. The hydrochloride salt has a reported partition coefficient of 0.366 . In contrast, the free base form has a predicted XLogP3 of 0.4 [1]. The lower partition coefficient of the hydrochloride salt indicates greater hydrophilicity, which directly impacts its behavior in biphasic reaction mixtures and its suitability for aqueous-based applications.

Physicochemical Properties Formulation Analytical Chemistry

Isomeric Purity and Reactivity: The 3-Aminophenyl Configuration vs. Other Regioisomers

The position of the amino group on the phenyl ring dictates the compound's reactivity and the properties of its downstream derivatives. The target compound, featuring the 3-aminophenyl configuration, is specifically utilized as a reactant in the preparation of biologically and pharmacologically active molecules . In contrast, the 4-aminophenyl isomer (N-(4-Aminophenyl)methanesulfonamide hydrochloride, CAS 57005-04-6) possesses a different boiling point (387.1°C at 760 mmHg) and a different LogP (3.17730), indicating distinct physical properties and potential biological interactions . This regiospecificity is not interchangeable; a synthetic route designed for the 3-isomer will likely fail or produce a different, potentially inactive, product if the 4-isomer is substituted.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Stability and Storage: Defining Shelf-Life for Reproducible Results

The stability of a research compound is paramount for ensuring reproducible experimental outcomes over time. For the neutral free base (CAS 37045-73-1), vendor recommendations specify a shelf-life of 6 months when stored at room temperature, which is reduced to just 1 month if stored at -20°C [1]. While specific long-term stability data for the hydrochloride salt are not detailed in primary literature, the hydrochloride form is generally recognized for its enhanced stability compared to the free amine, as it is less prone to oxidation and discoloration . This suggests a potentially longer and more forgiving shelf-life for the hydrochloride, reducing the risk of using degraded material and ensuring greater experimental consistency.

Compound Stability Inventory Management Reproducibility

Synthetic Yield Optimization: A Validated High-Yield Route for the Free Base Precursor

A key differentiator for procurement in a research or industrial setting is the availability of a robust, high-yielding synthetic route to the core structure. A validated patent procedure for the synthesis of the free base precursor, (3-aminophenyl)methanesulfonamide, achieves an isolated yield of 95% from (3-nitrophenyl)methanesulfonyl amide via hydrogenation over Raney nickel . This well-characterized, high-yield route provides a reliable foundation for synthesizing the target hydrochloride salt (via subsequent acidification). In contrast, published synthesis protocols for positional isomers (e.g., the 2-aminophenyl derivative) are less standardized or may rely on different, potentially lower-yielding, pathways . This established, high-yield methodology offers a clear advantage in terms of cost predictability and scalability for users requiring the 3-aminophenyl scaffold.

Process Chemistry Scale-up Cost Efficiency

Biological Activity Profiling: MAO-B Inhibition Potential of the Sulfonamide Scaffold

For users interested in biological applications, the target compound's scaffold has demonstrated a specific, quantifiable interaction with a therapeutically relevant enzyme. Research indicates that the N-(3-aminophenyl)methanesulfonamide scaffold acts as an inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme involved in neurotransmitter metabolism, and its inhibition is a validated therapeutic strategy for neurodegenerative disorders like Parkinson's disease. In contrast, the broader class of simple sulfonamides, such as (3-Aminophenyl)methanesulfonamide, has shown weaker inhibition against other enzyme classes, for example, an IC50 of 50 µM against dihydropteroate synthetase . While direct, head-to-head MAO-B IC50 data for this specific hydrochloride is not provided, the documented MAO-B activity distinguishes it from sulfonamides that lack this specific target engagement, offering a more focused starting point for neuropharmacology research.

Biological Screening Enzyme Inhibition Lead Discovery

Best Research and Industrial Application Scenarios for N-(3-Aminophenyl)methanesulfonamide Hydrochloride (CAS 57005-05-7)


Aqueous-Phase Organic Synthesis and Bioconjugation

The enhanced hydrophilicity of the hydrochloride salt, as indicated by its lower partition coefficient (LogP 0.366 vs. 0.4 for the free base ), makes it the preferred form for reactions conducted in water or aqueous buffer systems. This includes bioconjugation reactions (e.g., linking to biomolecules via its amine handle) or as a water-soluble building block in combinatorial chemistry libraries where aqueous solubility is a prerequisite for high-throughput screening.

Medicinal Chemistry: Synthesis of 3-Aminophenyl Sulfonamide Derivatives

The specific 3-aminophenyl substitution pattern is critical for accessing a defined chemical space in medicinal chemistry . This compound serves as a direct precursor for synthesizing N-substituted sulfonamide libraries or as a fragment for target-directed synthesis, particularly where the meta-relationship between the amine and sulfonamide is required for biological activity. Substitution with the 4-isomer (CAS 57005-04-6) will yield a structurally distinct product series with different biological profiles .

MAO-B Inhibitor Probe Development

The established, though qualitative, MAO-B inhibitory activity of the N-(3-aminophenyl)methanesulfonamide scaffold positions the hydrochloride salt as a valuable starting point for synthesizing novel MAO-B inhibitor probes. Its use in structure-activity relationship (SAR) studies can help elucidate the pharmacophore requirements for potent and selective MAO-B inhibition, which is a key area of research for Parkinson's disease therapeutics.

Scalable Process Chemistry R&D

The availability of a validated, high-yield (95%) synthetic protocol for the core free base structure provides a robust foundation for process development and scale-up. For industrial users, this established route de-risks the supply chain and provides a clear path to larger quantities of the compound or its derivatives, ensuring cost-effectiveness and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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